1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane is an interesting and complex molecule featuring both sulfonyl and thiazole functionalities. Its unique structure makes it a potential candidate for various applications in organic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic reactions. A common route involves the initial synthesis of cyclopropanesulfonyl chloride, which is then reacted with 1,4-diazepane under specific conditions to obtain the desired product. The following steps outline a typical synthetic route:
Preparation of cyclopropanesulfonyl chloride: : React cyclopropane with sulfuryl chloride in the presence of a catalyst.
Introduction of thiazole moiety: : A thiazole derivative, 2,4-dimethyl-1,3-thiazol-5-yl, is synthesized separately and then attached to the cyclopropanesulfonyl intermediate via a nucleophilic substitution reaction.
Formation of the final product: : The cyclopropanesulfonyl-thiazole derivative is then coupled with 1,4-diazepane under controlled conditions (e.g., temperature, pH, solvents) to yield 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane.
Industrial Production Methods
Industrial production methods often employ the same basic synthetic routes but with optimized conditions for larger-scale synthesis. This may include:
Use of automated reactors to ensure precise control over reaction conditions.
Implementation of purification processes such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane can undergo several types of chemical reactions:
Oxidation: : It can be oxidized to introduce oxygen-containing functionalities.
Reduction: : Reduction reactions may target specific functional groups, such as the thiazole ring, to modify the compound’s properties.
Substitution: : Nucleophilic or electrophilic substitutions can occur at various positions of the compound.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or chromium trioxide (CrO₃) in an acidic medium.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Various alkyl halides or sulfonating agents in the presence of a base.
Major Products
Oxidation Products: : Could result in sulfoxides or sulfones.
Reduction Products: : Could yield reduced thiazole derivatives.
Substitution Products: : Depending on the substituent, products with different functional groups attached to the original structure.
Scientific Research Applications
Chemistry
This compound can serve as a versatile intermediate in the synthesis of more complex molecules, especially in the development of new materials and chemical catalysts.
Biology
Due to its structural complexity, it could be studied for its biological activity, including potential antimicrobial, antifungal, or anti-inflammatory properties.
Medicine
There is potential for this compound to be developed into pharmaceutical agents, particularly as inhibitors for specific enzymes or receptors.
Industry
In the materials science sector, this compound might be utilized in the development of novel polymers or advanced materials with unique properties.
Mechanism of Action
The specific mechanism of action for 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane depends on its application. it generally involves interactions with molecular targets such as enzymes, receptors, or nucleic acids:
Molecular Targets: : Enzymes or receptors that are critical in biological pathways.
Pathways Involved: : Could modulate biochemical pathways, leading to changes in cell function or signaling.
Comparison with Similar Compounds
Similar Compounds
1-(cyclopropanesulfonyl)-4-methyl-1,4-diazepane: : Similar structure but lacks the thiazole moiety, which may affect its overall activity.
1-(cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]-1,4-diazepane: : Similar but without the 2,4-dimethyl groups on the thiazole ring.
1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane: : Similar but with only one methyl group on the thiazole ring.
Uniqueness
The presence of the 2,4-dimethyl-1,3-thiazol-5-yl group in 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane makes it unique by potentially offering enhanced binding affinity or specificity in its applications. This can lead to improved performance in various scientific and industrial contexts.
There you go! Quite the molecule, don't you think?
Properties
IUPAC Name |
5-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-2,4-dimethyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S2/c1-11-14(20-12(2)15-11)10-16-6-3-7-17(9-8-16)21(18,19)13-4-5-13/h13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWQXQKXNURHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.